Biochemical ERK2 Potency: Tizaterkib vs. Clinical-Stage ERK Inhibitors
Tizaterkib demonstrates picomolar biochemical potency against ERK2, with an IC50 of 0.6 nM [1]. This value places Tizaterkib among the most potent ERK inhibitors reported to date. By comparison, ravoxertinib (GDC-0994) shows ERK2 IC50 of 0.3 nM, while temuterkib (LY3214996) shows ERK2 IC50 of 5 nM . The 8.3-fold greater biochemical potency of Tizaterkib relative to LY3214996 represents a meaningful difference for assay design and dosing considerations.
| Evidence Dimension | Biochemical ERK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Temuterkib (LY3214996): 5 nM; Ravoxertinib (GDC-0994): 0.3 nM |
| Quantified Difference | 8.3-fold more potent than LY3214996 |
| Conditions | ERK2 mass spectrometry assay |
Why This Matters
Higher biochemical potency enables lower compound usage in vitro, potentially reducing off-target effects at equivalent target engagement and lowering per-experiment procurement costs.
- [1] MedChemExpress. Tizaterkib (AZD0364) Product Datasheet. HY-111483. View Source
